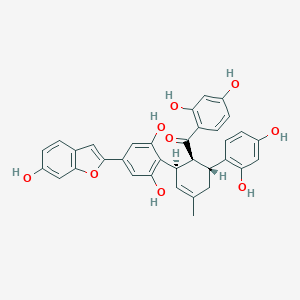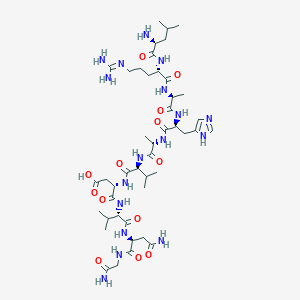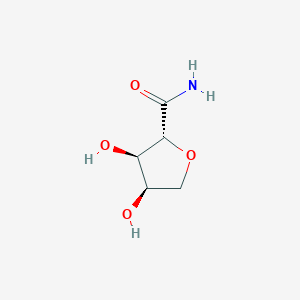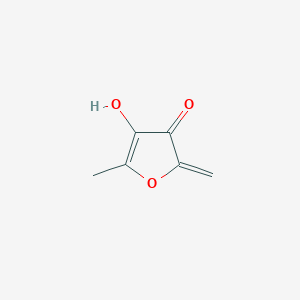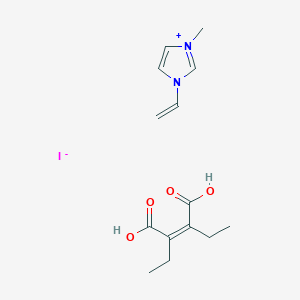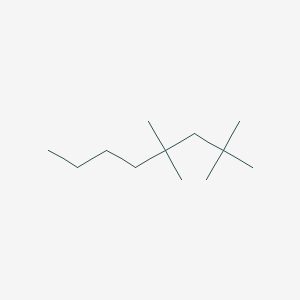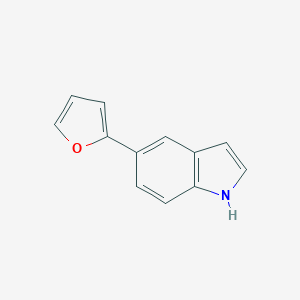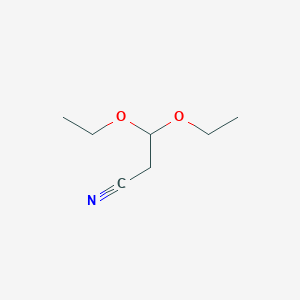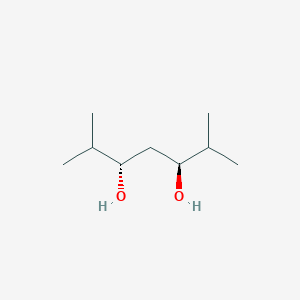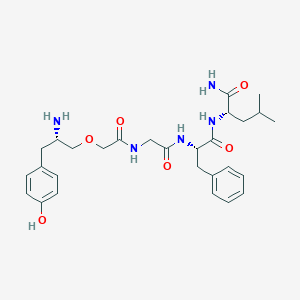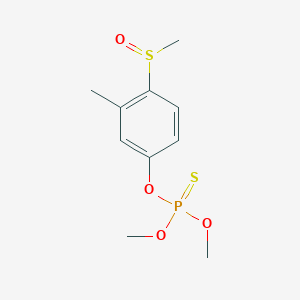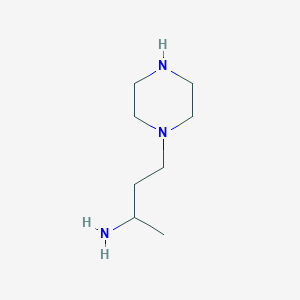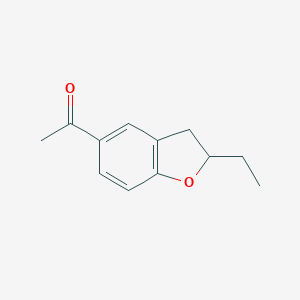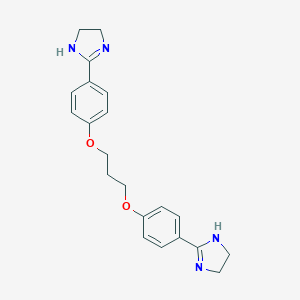
1,3-Di(4-imidazolinophenoxyl)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Di(4-imidazolinophenoxyl)propane, commonly known as DIPPM, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. DIPPM is a redox-active molecule that can act as a radical scavenger and antioxidant. It has been extensively studied for its potential applications in various fields, including medicine, materials science, and environmental remediation.
Wirkmechanismus
DIPPM exerts its antioxidant and radical scavenging properties through its ability to undergo reversible redox reactions. It can donate or accept electrons, thereby neutralizing free radicals and preventing oxidative damage to cells and tissues. DIPPM has also been shown to modulate various signaling pathways involved in inflammation and oxidative stress.
Biochemische Und Physiologische Effekte
DIPPM has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and cytoprotective properties. It has been shown to reduce oxidative stress and inflammation in various cell types and tissues. DIPPM has also been shown to protect against ischemia-reperfusion injury and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using DIPPM in lab experiments is its potent antioxidant and radical scavenging properties. It can be used to protect cells and tissues from oxidative damage and to study the effects of oxidative stress on various biological processes. However, one of the limitations of using DIPPM is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of the experimental subjects.
Zukünftige Richtungen
There are several future directions for the research on DIPPM. One potential area of research is the development of DIPPM-based therapeutics for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of research is the investigation of the environmental applications of DIPPM, including its potential use in the remediation of contaminated soils and water. Additionally, further studies are needed to elucidate the mechanism of action of DIPPM and its potential side effects at high concentrations.
Synthesemethoden
The synthesis of DIPPM involves the reaction of 4,5-dihydroxy-1,3-benzenedisulfonic acid with 4,5-diamino-1,2-dihydro-2-imidazolone to form the intermediate compound, which is then reacted with 1,3-dibromo-2-propanol to yield DIPPM. The synthesis process is straightforward and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
DIPPM has been extensively studied for its potential applications in various fields of science. In medicine, DIPPM has been shown to exhibit potent antioxidant and anti-inflammatory properties. It has been investigated for its potential use in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
129073-92-3 |
|---|---|
Produktname |
1,3-Di(4-imidazolinophenoxyl)propane |
Molekularformel |
C21H24N4O2 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
2-[4-[3-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]propoxy]phenyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C21H24N4O2/c1(14-26-18-6-2-16(3-7-18)20-22-10-11-23-20)15-27-19-8-4-17(5-9-19)21-24-12-13-25-21/h2-9H,1,10-15H2,(H,22,23)(H,24,25) |
InChI-Schlüssel |
PSXUKPCAIKETHF-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)C2=CC=C(C=C2)OCCCOC3=CC=C(C=C3)C4=NCCN4 |
Kanonische SMILES |
C1CN=C(N1)C2=CC=C(C=C2)OCCCOC3=CC=C(C=C3)C4=NCCN4 |
Andere CAS-Nummern |
129073-92-3 |
Synonyme |
1,3-di(4-imidazolinophenoxyl)propane DIPP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



